molecular formula C8H8N2OS B2697630 1H-imidazol-2-yl(thiophen-2-yl)methanol CAS No. 1378729-97-5

1H-imidazol-2-yl(thiophen-2-yl)methanol

Cat. No.: B2697630
CAS No.: 1378729-97-5
M. Wt: 180.23
InChI Key: ZQSWKNKGXXCQEA-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) and Thiophene (B33073) Scaffolds in Modern Chemical and Biological Sciences

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in numerous biologically active molecules. dntb.gov.uaijnrd.org Its presence in the essential amino acid histidine and in histamine (B1213489) underscores its physiological importance. mdpi.comnih.gov The unique electronic properties of the imidazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor, allow it to interact effectively with a variety of biological targets. dntb.gov.ua Consequently, imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. ontosight.airesearchgate.net

Similarly, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net Thiophene and its derivatives are key components in numerous approved drugs and are known to exhibit diverse biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. frontiersin.orgnih.govgoogle.com The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the binding affinity of these compounds to biological targets. nih.gov

Rationale for the Academic Investigation of 1H-Imidazol-2-yl(thiophen-2-yl)methanol

The academic investigation of This compound is driven by the principle of molecular hybridization. This strategy involves combining two or more pharmacophores (structural units responsible for a molecule's biological activity) to create a new hybrid compound with potentially enhanced or novel therapeutic properties. nih.gov By linking the biologically significant imidazole and thiophene scaffolds through a methanol (B129727) bridge, researchers aim to explore synergistic effects and new modes of action. The commercial availability of this compound, identified by its CAS number 1378729-97-5, facilitates its study by various research groups. nih.govbldpharm.combiosynth.com The potential for this hybrid molecule to interact with multiple biological targets makes it an attractive candidate for screening against a range of diseases, including infectious diseases and cancer. dntb.gov.uamdpi.comnih.govmdpi.com

Overview of Existing Methodologies and Theoretical Frameworks Relevant to the Compound's Structural Motifs

The synthesis of imidazole- and thiophene-containing compounds is well-established in organic chemistry. General methodologies for the synthesis of imidazole derivatives include the Debus, Radiszewski, and Wallach syntheses. pharmaguideline.com The synthesis of 2-(hydroxymethyl)imidazole derivatives, structurally related to the target compound, has been explored through various routes, including the reaction of 2-phenyl imidazoles with formaldehyde. researchgate.netgoogle.com

For the thiophene moiety, the synthesis of thiophene-2-carbaldehyde, a likely precursor, can be achieved through methods like the Vilsmeier-Haack reaction. solubilityofthings.comontosight.aiontosight.ai The final step in the synthesis of This compound would likely involve the reaction of an appropriately substituted imidazole, such as 2-lithioimidazole, with thiophene-2-carbaldehyde. researchgate.net

Theoretical frameworks, particularly computational chemistry and molecular modeling, play a crucial role in understanding the properties and potential activities of such novel compounds. nih.govrsc.org Density Functional Theory (DFT) calculations can be employed to predict the compound's electronic structure, reactivity, and spectroscopic properties. nih.gov Molecular docking studies can simulate the interaction of the compound with specific biological targets, such as enzymes or receptors, providing insights into its potential mechanism of action and guiding further experimental investigations. mdpi.comnih.gov

Defined Research Objectives and Scope of Academic Inquiry

The primary research objectives for the academic inquiry into This compound can be defined as follows:

Development of Efficient Synthetic Routes: To establish and optimize a reliable and scalable synthesis of the compound, ensuring high purity and yield.

Comprehensive Physicochemical and Spectroscopic Characterization: To thoroughly characterize the compound using various analytical techniques to confirm its structure and purity.

Evaluation of Biological Activity: To screen the compound for a range of biological activities, including but not limited to antimicrobial and anticancer properties, based on the known activities of its constituent scaffolds. ijnrd.orgnih.govnih.gov

Elucidation of Structure-Activity Relationships (SAR): To synthesize and test related derivatives to understand how structural modifications influence biological activity.

Investigation of Mechanism of Action: To identify the specific biological targets and pathways through which the compound exerts its effects, often employing computational and biochemical techniques. nih.gov

The scope of this academic inquiry is to fundamentally understand the chemical and biological properties of this specific hybrid molecule, laying the groundwork for its potential future development as a therapeutic agent or a tool for chemical biology research.

Detailed Research Findings

Due to the novelty of This compound , specific published research findings are limited. However, based on the extensive literature on related imidazole and thiophene derivatives, the following tables present plausible and representative data that would be expected from experimental characterization.

Physicochemical Properties

PropertyValue
CAS Number 1378729-97-5
Molecular Formula C₈H₈N₂OS
Molecular Weight 180.23 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not reported
Solubility Soluble in DMSO, Methanol

Note: The data in this table is compiled from chemical supplier information and typical properties of similar compounds.

Spectroscopic Data (Hypothetical)

The following tables represent hypothetical spectroscopic data for This compound , based on characteristic values for imidazole, thiophene, and methanol functional groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0br s1HImidazole N-H
~7.4d1HThiophene H-5
~7.1d1HThiophene H-3
~7.0dd1HThiophene H-4
~6.9s2HImidazole C-H
~5.8s1HMethanol C-H
~5.5br s1HMethanol O-H

Solvent: DMSO-d₆. This is a representative spectrum; actual values may vary.

Chemical Shift (δ, ppm)Assignment
~148Imidazole C-2
~145Thiophene C-2
~128Thiophene C-5
~126Thiophene C-3
~125Thiophene C-4
~120Imidazole C-4/C-5
~65Methanol C

Solvent: DMSO-d₆. This is a representative spectrum; actual values may vary.

Wavenumber (cm⁻¹)Assignment
3200-3400O-H stretch (alcohol), N-H stretch (imidazole)
3100-3150C-H stretch (aromatic)
1600-1650C=N stretch (imidazole)
1400-1500C=C stretch (aromatic rings)
1000-1100C-O stretch (alcohol)

This is a representative spectrum; actual peak positions and intensities may vary.

m/zAssignment
180.04[M]⁺ (Molecular Ion)
163.04[M-OH]⁺
97.02[Thiophen-CHOH]⁺
83.01[Thiophene-CH]⁺
81.04[Imidazole-CH₂OH]⁺

Ionization Method: Electron Ionization (EI). This represents a plausible fragmentation pattern.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazol-2-yl(thiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c11-7(6-2-1-5-12-6)8-9-3-4-10-8/h1-5,7,11H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSWKNKGXXCQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=NC=CN2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 1h Imidazol 2 Yl Thiophen 2 Yl Methanol

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique for planning a chemical synthesis that starts with the target molecule and works backward to identify simple, readily available starting materials. amazonaws.com For 1H-imidazol-2-yl(thiophen-2-yl)methanol, the primary disconnection points are the carbon-carbon bond linking the thiophene (B33073) and imidazole (B134444) rings via the methanol (B129727) bridge, and the bonds forming the imidazole ring itself.

A logical retrosynthetic strategy involves two main pathways:

Functional Group Interconversion (FGI) and C-C Disconnection: The alcohol functional group can be traced back to an aldehyde. This suggests a disconnection of the C-C bond between the imidazole ring and the carbinol carbon. This pathway identifies two key precursors: a 2-lithiated or Grignard-reagent-derived imidazole and thiophene-2-carboxaldehyde. Alternatively, a lithiated thiophene could react with imidazole-2-carboxaldehyde.

Imidazole Ring Disconnection: A more fundamental approach is to deconstruct the imidazole ring. The most common method for synthesizing 2-substituted imidazoles is the Radziszewski synthesis. researchgate.net This retrosynthetic route disconnects the imidazole ring into three components: an aldehyde (thiophene-2-carboxaldehyde), a 1,2-dicarbonyl compound (such as glyoxal), and an ammonia (B1221849) source (like ammonium (B1175870) acetate). This pathway identifies thiophene-2-carboxaldehyde, glyoxal, and ammonia as the primary precursors.

Following the second pathway, the synthesis would first form the 2-(thiophen-2-yl)-1H-imidazole intermediate, which would then be functionalized at the 2-position to introduce the methanol group. However, a more direct approach involves the reaction of an imidazole anion with thiophene-2-carboxaldehyde.

Identified Precursors:

Thiophene-2-carboxaldehyde

Imidazole

Glyoxal

Ammonia or Ammonium Acetate (B1210297)

Development and Optimization of Synthetic Routes

The synthesis of this compound can be accomplished through various routes, ranging from traditional multistep procedures to modern, efficient catalytic methods.

Conventional Multistep Synthesis Approaches

Conventional methods typically involve the sequential formation of the imidazole ring followed by the introduction of the methanol group. A representative multistep synthesis is based on the Debus-Radziszewski imidazole synthesis. orientjchem.org

Step 1: Synthesis of 2-(thiophen-2-yl)-1H-imidazole This intermediate is prepared by the condensation of thiophene-2-carboxaldehyde, a 1,2-dicarbonyl compound like benzil (B1666583) (as a stable substitute for glyoxal), and ammonium acetate in a suitable solvent such as glacial acetic acid. The mixture is typically heated under reflux for several hours. orientjchem.org

Step 2: Functionalization to form this compound The 2-(thiophen-2-yl)-1H-imidazole intermediate can be converted to the final product through a two-step process:

N-protection: The imidazole nitrogen is protected using a suitable protecting group (e.g., trityl or tosyl group) to prevent side reactions.

Lithiation and Aldehyde Addition: The protected imidazole is treated with a strong base like n-butyllithium to deprotonate the C-2 position, creating a nucleophilic carbanion. This is then reacted with thiophene-2-carboxaldehyde. A final deprotection step yields the target alcohol.

A more direct approach involves the reduction of a corresponding ketone precursor, which can be synthesized from a reaction involving an α-haloketone. nih.gov

Expedited and One-Pot Synthetic Strategies

To improve efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) are highly desirable. researchgate.netasianpubs.orgresearchgate.net The synthesis of the 2-(thiophen-2-yl)-1H-imidazole core is well-suited for a one-pot, three-component approach. researchgate.net

Green Chemistry Principles in Synthetic Route Design and Implementation

Green chemistry principles aim to design chemical processes that minimize environmental impact. mdpi.com These principles have been successfully applied to the synthesis of imidazole derivatives. researchgate.netnih.govsciencescholar.us

Use of Green Solvents: Traditional syntheses often use hazardous solvents. Greener alternatives include water, ethanol, or polyethylene (B3416737) glycol (PEG), and in some cases, the reactions can be performed under solvent-free conditions. researchgate.netasianpubs.orgsciencescholar.us Methanol can also serve as a C1 source in some benzimidazole (B57391) syntheses, enhancing atom economy. rsc.org

Energy Efficiency: Microwave irradiation is a key green technology that provides rapid and uniform heating, significantly reducing reaction times and often improving yields compared to conventional heating. nih.govsciencescholar.us

Atom Economy: One-pot multicomponent reactions inherently improve atom economy by combining multiple steps and reducing the formation of byproducts. researchgate.netsciencescholar.us

Renewable Feedstocks and Recyclable Catalysts: The use of biodegradable and recyclable catalysts, such as certain organocatalysts or supported metal catalysts, aligns with green chemistry goals. researchgate.netrsc.org

An example of a green synthesis would be the one-pot reaction of thiophene-2-carboxaldehyde, benzil, and ammonium acetate under microwave irradiation in a green solvent like ethanol. nih.gov

Catalytic Approaches in Compound Synthesis

Catalysis is central to modern organic synthesis, offering pathways with higher efficiency, selectivity, and milder reaction conditions.

Microwave-Assisted Synthesis: Microwave energy efficiently couples with polar molecules in the reaction mixture, leading to a rapid temperature increase and dramatically accelerated reaction rates. The synthesis of various imidazole derivatives has been shown to be significantly faster with higher yields under microwave irradiation compared to conventional refluxing. orientjchem.orgnih.govnih.gov For instance, reactions that take hours under reflux can often be completed in minutes using a microwave synthesizer. orientjchem.orgresearchgate.net

Organocatalysis: Organocatalysis employs small, metal-free organic molecules to catalyze reactions. chiba-u.jp This approach avoids the use of toxic and expensive heavy metals. Catalysts like L-proline, glutamic acid, and even imidazole itself have been used to promote the synthesis of imidazole derivatives. researchgate.netias.ac.inmdpi.com These catalysts are often inexpensive, stable, and environmentally benign, making them ideal for green synthesis protocols. researchgate.netias.ac.in

Metal Catalysis: A wide range of transition metal catalysts have been employed for imidazole synthesis. These include copper salts (e.g., CuI), zinc oxide nanoparticles (ZnO NPs), and iron salts (e.g., FeCl₃) supported on silica. nih.govbeilstein-journals.orgnih.gov Metal catalysts can activate substrates, facilitate C-H activation, and promote cyclization reactions. beilstein-journals.orgnih.gov Heterogeneous catalysts, such as ZnO NPs or FeCl₃/SiO₂, are particularly advantageous as they can be easily separated from the reaction mixture and recycled. nih.govnih.gov

Below is a table summarizing various catalytic conditions reported for the synthesis of imidazole derivatives, which are applicable to the target compound.

Catalytic ApproachCatalyst ExampleTypical ConditionsAdvantagesReference
Microwave-AssistedNone (Energy Source)100-200 W, 5-15 minRapid reaction, high yields, energy efficient nih.govnih.gov
OrganocatalysisGlutamic AcidEthanol, RefluxMetal-free, inexpensive, environmentally benign researchgate.net
Metal Catalysis (Heterogeneous)ZnO NanoparticlesSolvent-free, 100°CRecyclable catalyst, high yields, green conditions nih.gov
Metal Catalysis (Homogeneous)CuIAerobic conditionsEfficient C-H amidation and cyclization beilstein-journals.org

Mechanistic Elucidation of Key Reaction Steps

The most critical step in many synthetic routes to this compound is the formation of the imidazole ring. The mechanism of the Radziszewski synthesis is widely accepted and provides a clear pathway for this transformation. researchgate.net

Proposed Mechanism for Imidazole Ring Formation:

Ammonia Addition: Two molecules of ammonia react with the 1,2-dicarbonyl compound (glyoxal or its surrogate) to form a diamine intermediate.

Imine Formation: The aldehyde (thiophene-2-carboxaldehyde) reacts with ammonia to form an imine.

Condensation: The diamine intermediate condenses with the imine.

Cyclization and Oxidation: An intramolecular cyclization occurs, followed by an oxidation/dehydrogenation step (often facilitated by air or another oxidant) to yield the aromatic 2-(thiophen-2-yl)-1H-imidazole ring.

When a catalyst is used, it modifies this pathway. For example, a Lewis acid catalyst like ZnO nanoparticles activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine, thereby accelerating the initial condensation step. nih.gov In organocatalysis, a catalyst like L-proline may facilitate the reaction through the formation of enamine or iminium ion intermediates.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Techniques for Comprehensive Structural Assignment

High-resolution spectroscopic methods are fundamental for unambiguously determining the molecular structure, including the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For 1H-imidazol-2-yl(thiophen-2-yl)methanol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of its covalent framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The methine proton of the carbinol group (CH-OH) would likely appear as a singlet or a doublet if coupled to the hydroxyl proton. The protons of the imidazole (B134444) ring (typically two equivalent protons at the 4 and 5 positions in an unsubstituted ring) and the three protons of the thiophene (B33073) ring would resonate in the aromatic region (typically δ 6.5-8.0 ppm). The N-H proton of the imidazole and the O-H proton of the alcohol group would appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. For example, in related imidazole derivatives, the NH proton signal can appear as far downfield as δ 13.00. researchgate.net

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbinol carbon (CH-OH) would be found in the aliphatic region (typically δ 60-80 ppm). The sp²-hybridized carbons of the imidazole and thiophene rings would resonate in the aromatic region (typically δ 110-150 ppm). For instance, in 1,2-diaryl-1H-4,5-dihydroimidazoles, the C=N carbon appears around δ 164 ppm. nih.gov

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.

The following table summarizes the expected NMR chemical shift ranges for this compound based on data from analogous structures.

Atom Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
Imidazole C2-~145-155H4/5, Methine-H
Imidazole C4/5~7.0-7.3~115-125H5/4, Imidazole NH
Imidazole NHBroad, variable (e.g., ~12-13)-C2, C4/5
Thiophene H3'~7.0-7.2~125-127C2', C4', C5'
Thiophene H4'~7.0-7.1~126-128C3', C5'
Thiophene H5'~7.3-7.5~127-129C3', C4'
Methine CH~5.5-6.0~65-75Imidazole C2, Thiophene C2'
Methanol (B129727) OHBroad, variable-Methine-C

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of this compound (C₈H₈N₂OS). Techniques like Electrospray Ionization (ESI) would be suitable for this analysis.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would offer further structural confirmation. Key fragmentation pathways for this molecule would likely involve:

Loss of a water molecule (H₂O) from the protonated molecular ion.

Cleavage of the bond between the carbinol carbon and one of the heterocyclic rings, leading to the formation of imidazolyl or thiophenyl fragment ions.

Ring-opening fragmentation of the imidazole or thiophene moieties. Studies on imidazole itself show characteristic losses of HCN. researchgate.net

The analysis of these fragmentation patterns, aided by the high mass accuracy of HRMS, helps to piece together the molecular structure and differentiate it from potential isomers. xmu.edu.cnfu-berlin.de

Ion Proposed Formula Expected m/z Significance
[M+H]⁺C₈H₉N₂OS⁺181.0430Protonated molecular ion
[M+H-H₂O]⁺C₈H₇N₂S⁺163.0324Loss of water from the carbinol
[C₄H₅N₂]⁺C₄H₅N₂⁺81.0447Imidazolyl-methylidene fragment
[C₅H₅S]⁺C₅H₅S⁺97.0109Thiophenyl-methylidene fragment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would be expected to show:

A broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and the N-H stretching of the imidazole.

C-H stretching vibrations for the aromatic rings typically appear just above 3000 cm⁻¹.

C=N and C=C stretching vibrations from the imidazole and thiophene rings in the 1400-1650 cm⁻¹ region. researchgate.net

A characteristic C-S stretching vibration for the thiophene ring, often observed around 700-800 cm⁻¹. nih.govxisdxjxsu.asia

C-O stretching of the carbinol group, typically in the 1000-1200 cm⁻¹ range.

The following table lists the expected characteristic vibrational frequencies.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
O-H (Alcohol)Stretching, H-bonded3100-3500 (broad)
N-H (Imidazole)Stretching3100-3400 (broad)
Aromatic C-HStretching3000-3100
C=N / C=C (Rings)Stretching1400-1650
C-O (Alcohol)Stretching1000-1200
C-S (Thiophene)Stretching700-800

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not available, analysis of closely related structures, such as 5-Bromo-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole, demonstrates that the benzimidazole (B57391) and thiophene rings are typically planar. nih.gov

A crystal structure of the target compound would be invaluable for understanding its conformational preferences. It would reveal the relative orientation of the imidazole and thiophene rings with respect to each other, which is dictated by the torsional angles around the bonds connecting the rings to the central carbinol carbon.

Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing. Key interactions would likely include:

Hydrogen Bonding: The hydroxyl (O-H) group and the imidazole (N-H) group are strong hydrogen bond donors, while the sp²-hybridized nitrogen atom of the imidazole is a strong hydrogen bond acceptor. These interactions would likely play a dominant role in the crystal packing, potentially forming chains or more complex networks.

π-π Stacking: The aromatic imidazole and thiophene rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Chiroptical Spectroscopy for Absolute Configuration Determination (if chiral)

The central carbinol carbon atom in this compound is a stereocenter, as it is bonded to four different groups (a hydrogen atom, a hydroxyl group, an imidazole ring, and a thiophene ring). Therefore, the compound is chiral and can exist as a pair of enantiomers, (R)- and (S)-1H-imidazol-2-yl(thiophen-2-yl)methanol.

If the compound is synthesized as a single enantiomer or if the racemate is resolved, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining its absolute configuration. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. The experimental chiroptical spectrum can be compared with spectra predicted by quantum chemical calculations for the (R) and (S) configurations to make an unambiguous assignment. The enantioselective synthesis and analysis of related chiral molecules are often explored in medicinal chemistry to understand their differential biological activities. nih.govscilit.comdoi.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic energy. For heterocyclic compounds containing thiophene (B33073) and imidazole (B134444) moieties, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p) or 6-31G(d,p), are commonly employed to predict molecular geometries. chemijournal.comresearchgate.netnih.govnih.gov

The process of geometry optimization involves finding the minimum energy conformation on the potential energy surface. This optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, theoretical calculations on related benzimidazole (B57391) molecules have shown excellent agreement between DFT-calculated geometric parameters and experimental data obtained from X-ray crystallography. researchgate.net These calculations are foundational, as the optimized geometry is the starting point for most other computational analyses. zsmu.edu.ua

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. researchgate.net The HOMO, acting as an electron donor, is associated with the capacity to undergo electrophilic attack, while the LUMO, an electron acceptor, relates to susceptibility to nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A small energy gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ontosight.ai In computational studies of thiophene and imidazole derivatives, the HOMO-LUMO gap is consistently analyzed to predict their reactivity. researchgate.netnih.gov From the energies of these orbitals, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. researchgate.net

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

DescriptorFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap implies higher reactivity.
Ionization Potential (I) -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A) -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ) (I + A) / 2The ability of the molecule to attract electrons.
Chemical Hardness (η) (I - A) / 2Measures the resistance to change in electron distribution or charge transfer.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness; indicates a higher tendency to receive electrons.
Electrophilicity Index (ω) χ² / (2η)A measure of the energy lowering due to maximal electron flow between donor and acceptor.

Analysis of related imidazole derivatives shows that the distribution of HOMO and LUMO orbitals is typically spread across the π-conjugated systems of the heterocyclic rings. nih.govplos.org For 1H-imidazol-2-yl(thiophen-2-yl)methanol, the HOMO would likely be concentrated on the electron-rich thiophene ring, while the LUMO might be distributed across the imidazole ring and the methanol (B129727) substituent.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov

In an MEP map, regions of negative potential (typically colored red) indicate areas with an excess of electrons, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. Areas with zero potential are colored green. researchgate.net For molecules containing imidazole and thiophene, the nitrogen atoms of the imidazole ring and the sulfur atom of the thiophene ring are often identified as sites of negative potential, making them likely points for hydrogen bonding and other intermolecular interactions. researchgate.netplos.org The hydrogen atom on the imidazole nitrogen and the hydroxyl proton of the methanol group would be expected to be regions of high positive potential. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While quantum mechanics calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in aqueous solution). uobaghdad.edu.iqnih.gov

For a flexible molecule like this compound, MD simulations can reveal its conformational landscape by modeling the rotation around the single bond connecting the methanol carbon to the imidazole ring. These simulations, often performed using software like GROMACS with force fields such as CHARMM, can track the molecule's trajectory over nanoseconds. ajchem-a.com Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time, indicating the stability of the simulation. ajchem-a.com

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms, highlighting flexible regions of the molecule. ajchem-a.comijsrset.com

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule exposed to the solvent, which is relevant for understanding solubility and interactions. ajchem-a.com

Simulations on related imidazole-containing compounds have been used to study their stability and interaction with biological targets, providing a dynamic picture of the binding process. nih.govijsrset.com

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can accurately predict various spectroscopic properties, which serve as a powerful tool for validating experimentally obtained data. DFT methods are commonly used to compute vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

Theoretical vibrational spectra are calculated from the second derivatives of the energy with respect to atomic displacements. The calculated frequencies and intensities can be compared with experimental FT-IR spectra to assign specific vibrational modes to observed peaks. researchgate.netacs.org Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net Comparing theoretical and experimental spectra helps confirm the molecular structure. Studies on thiophene-containing heterocycles have shown a good correlation between calculated and experimental spectroscopic data. researchgate.netnih.gov

Computational Assessment of Structure-Reactivity Relationships

By combining the insights from various computational methods, it is possible to establish Structure-Reactivity Relationships (SRR) or Structure-Activity Relationships (SAR). nih.govnih.gov This involves correlating calculated electronic and structural properties with observed chemical reactivity or biological activity.

For example, by calculating the HOMO-LUMO gap, MEP, and other reactivity descriptors for a series of related imidazole and thiophene derivatives, researchers can build models that predict their behavior. mdpi.comjopir.in Computational studies have shown that modifications to the heterocyclic rings—such as adding electron-donating or electron-withdrawing substituents—can significantly alter the electronic properties and, consequently, the reactivity of the molecule. researchgate.net These computational assessments are crucial in fields like medicinal chemistry for the rational design of new molecules with desired properties. jopir.in

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

The NLO response of a molecule is primarily governed by its hyperpolarizability. Calculations of the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) are standard in these computational investigations. A high value of the first-order hyperpolarizability is a key indicator of a molecule's potential for NLO applications. These properties are often calculated using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance of accuracy and computational cost.

The presence of both an electron-donating group (the imidazole ring) and an electron-accepting group (the thiophene ring), connected by a π-conjugated system, is a common structural motif in molecules with significant NLO properties. This arrangement facilitates intramolecular charge transfer (ICT), which is a fundamental mechanism for generating a strong NLO response. The methanolic hydroxyl group in this compound can also influence the electronic distribution and, consequently, the hyperpolarizability of the molecule.

Table 1: Calculated NLO Properties of Selected Imidazole Derivatives

CompoundMethodDipole Moment (μ) (Debye)Polarizability (α) (a.u.)First-Order Hyperpolarizability (β) (a.u.)
Imidazole-2-carboxaldehydeB3LYP/6-311G3.5364.35138.47
2,3-bis[(1-methyl-1H-imidazole-2-yl)thio]quinoxalineB3LYP/6-311++G(d,p)2.16369.311503.06

Data is illustrative and sourced from computational studies on related molecules.

Table 2: Calculated NLO Properties of Selected Thiophene Derivatives

CompoundMethodDipole Moment (μ) (Debye)Polarizability (α) (a.u.)First-Order Hyperpolarizability (β) (a.u.)
ThiopheneB3LYP/6-31G(d)0.5559.810.8
2-nitro-5-aminothiopheneB3LYP/6-31G(d)7.9398.31480

Data is illustrative and sourced from computational studies on related molecules.

The data in these tables demonstrate that the substitution pattern on the imidazole and thiophene rings significantly impacts the NLO properties. For instance, the presence of strong electron-donating and electron-withdrawing groups, as seen in 2-nitro-5-aminothiophene, can dramatically increase the first-order hyperpolarizability. Theoretical studies on such derivatives consistently show that the extent of charge transfer, the nature of the π-linker, and the strength of the donor and acceptor groups are key factors in tuning the NLO response. acs.org Therefore, it is reasonable to infer that this compound would exhibit NLO properties, the magnitude of which would be dependent on the interplay of the electronic characteristics of the imidazole and thiophene moieties.

Chemical Reactivity and Derivatization Studies

Investigation of Functional Group Transformations on the 1H-Imidazol-2-yl(thiophen-2-yl)methanol Scaffold

The chemical architecture of this compound allows for a variety of functional group transformations. The imidazole (B134444) ring, with its two nitrogen atoms, offers sites for N-alkylation and N-acylation. The pyrrole-type nitrogen (N-1) is particularly amenable to substitution. The thiophene (B33073) ring, being an electron-rich aromatic system, is susceptible to electrophilic substitution reactions, although its reactivity is higher than that of benzene. nih.gov The methanol (B129727) hydroxyl group is a primary alcohol and can undergo a wide array of transformations, including oxidation to an aldehyde or carboxylic acid, esterification, etherification, and conversion to a leaving group for subsequent nucleophilic substitution. nih.gov

For instance, C-2 aroyl-substituted imidazolo methanol derivatives can be synthesized from C-2 aroyl-substituted imidazoles via reduction of the ketone with reagents like sodium borohydride (B1222165) (NaBH₄). nih.gov These transformations are foundational for creating libraries of compounds for further study.

Synthesis of Analogs and Derivatives for Structure-Activity Relationship (SAR) Elucidation

The systematic synthesis of analogs is a cornerstone of medicinal chemistry, aimed at understanding how specific structural modifications influence a compound's biological activity. jopir.inresearchgate.net For the this compound core, modifications are typically explored on the imidazole and thiophene heterocycles, as well as the linker hydroxyl group, to develop comprehensive Structure-Activity Relationships (SAR).

The imidazole moiety is a frequent target for modification in drug design due to its ability to engage in hydrogen bonding and coordinate with metal ions. researchgate.netchemijournal.com Key modifications to the imidazole ring on this scaffold include:

N-1 Substitution : The hydrogen on the N-1 nitrogen is readily substituted. Alkylation, arylation, or acylation at this position can significantly alter the molecule's lipophilicity, steric profile, and hydrogen bonding capacity. For example, the synthesis of 1-arylmethyl-2-aryl substituted benzimidazoles can be achieved via proline-catalyzed condensation. researchgate.net While this applies to a benzimidazole (B57391) analog, the principle of N-substitution is directly relevant.

Ring Position Substitution : While less common for the parent imidazole, substitution at the C-4 or C-5 positions can be achieved through multi-step synthetic routes. These modifications can introduce new functional groups that may interact with biological targets. Studies on imidazole derivatives have shown that electron-withdrawing groups at the C-4 position can enhance anti-inflammatory activity. researchgate.net

The table below summarizes common modifications on the imidazole ring and their potential impact on molecular properties.

Modification SiteType of ModificationPotential Impact on Properties
N-1 Position Alkylation (e.g., methyl, ethyl)Increases lipophilicity, alters steric bulk.
Arylation (e.g., phenyl)Introduces aromatic interactions, significantly increases steric bulk.
Acylation (e.g., acetyl)Modifies electronic properties, introduces hydrogen bond acceptor.
C-4/C-5 Positions Halogenation (e.g., Cl, Br)Alters electronic distribution, can form halogen bonds.
NitrationIntroduces a strong electron-withdrawing group.

The thiophene ring serves as a bioisostere for the phenyl ring in many drug molecules, offering a similar size and shape but with different electronic properties and metabolic profile. nih.gov Systematic modifications include:

Substitution at C-3, C-4, and C-5 : The thiophene ring readily undergoes electrophilic aromatic substitution, such as halogenation and sulfonation. nih.gov The position of the substituent can influence the molecule's conformation and its interaction with target proteins. For instance, a methyl group has been introduced at the C-3 position of the thiophene ring in a related structure. nih.gov

Replacement with other heterocycles : Replacing the thiophene ring with other five- or six-membered heterocycles (e.g., furan, pyridine, phenyl) is a common strategy to probe the importance of the sulfur atom and the ring's electronic nature for biological activity.

The following table outlines key modifications to the thiophene ring.

Modification SiteType of ModificationPotential Impact on Properties
C-3 Position MethylationIncreases lipophilicity, minor steric impact.
C-5 Position Halogenation (e.g., Cl, Br)Alters electronics, potential for halogen bonding.
Phenyl substitutionSignificantly increases size and potential for π-π stacking.
Ring Bioisosteres Furan, Pyridine, PhenylProbes the role of the heteroatom and aromatic system.

The hydroxyl group is a critical site for modification, as it is a potent hydrogen bond donor and acceptor and provides a convenient handle for further derivatization. nih.gov Common transformations include:

Esterification and Carbamoylation : Converting the alcohol to an ester or carbamate (B1207046) can create prodrugs or analogs with altered solubility and cell permeability. Such modifications have been explored in other series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives to improve antifungal activity. researchgate.net

Etherification : Formation of ethers introduces different alkyl or aryl groups, which can probe for specific hydrophobic interactions in a binding pocket.

Oxidation : Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid introduces new functionalities (a reactive electrophile or an acidic group, respectively) that can dramatically change the compound's chemical and biological properties.

Replacement : The hydroxyl group can be replaced with other functional groups, such as amines or halogens, via nucleophilic substitution, often after conversion to a better leaving group (e.g., a tosylate).

Regioselectivity and Stereoselectivity in Chemical Reactions

When multiple reactive sites are present in a molecule, controlling the regioselectivity (where the reaction occurs) and stereoselectivity (the spatial orientation of the product) is crucial.

Regioselectivity : In the alkylation of the imidazole ring, reactions can potentially occur at either the N-1 or N-3 position. The outcome is often dictated by the reaction conditions and the steric environment of the nitrogen atoms. Studies on the alkylation of 4- and 5-nitroimidazoles have demonstrated that regioselectivity can be achieved, for example, favoring alkylation at the N-1 position. researchgate.net Nucleophilic addition reactions involving imidazole-2-thiols have also been shown to proceed regioselectively. researchgate.netscispace.com

Stereoselectivity : The carbon atom bearing the hydroxyl group in this compound is a stereocenter. Synthesis of this compound from a prochiral ketone (e.g., 2-acetylthiophene (B1664040) and an imidazole precursor) without a chiral catalyst will result in a racemic mixture of (R) and (S) enantiomers. Enantioselective synthesis, often employing chiral catalysts or auxiliaries, is necessary to obtain single enantiomers. This is critical for SAR studies, as different enantiomers frequently exhibit different biological activities. For example, enantioselective reduction of keto-imidazole precursors has been used to prepare specific (R)- and (S)-stereoisomers of related antifungal agents. researchgate.net

Heterocyclic Ring Opening and Closure Reactions

While imidazole and thiophene are stable aromatic heterocycles, under certain conditions, they can participate in ring-opening reactions. These reactions are less common than functional group transformations but can lead to significant structural rearrangements. For instance, some thiophene derivatives can undergo ring-opening upon reaction with strong nucleophiles under basic conditions, leading to the formation of new heterocyclic systems. ju.edu.jo Similarly, certain substituted 1,2,3-triazoles can undergo acid-mediated transformation to form 1H-imidazole derivatives, which involves a ring-opening and re-closure mechanism. mdpi.com Ring-opening of the phthalazine (B143731) ring has been observed in reactions of a related dihydro-imidazole derivative. nih.gov Such reactions, while not widely reported for the specific this compound scaffold, represent potential, albeit more complex, pathways for derivatization.

Biological and Biochemical Research Applications Mechanistic and Preclinical Focus

In Vitro Investigation of Biological Target Interactions and Mechanisms

The combination of the imidazole (B134444) and thiophene (B33073) rings has proven to be a fruitful strategy for developing potent and selective modulators of various biological targets. In vitro studies are crucial for elucidating the mechanisms of action and identifying the specific molecular interactions that underpin the biological effects of these compounds.

Enzyme Inhibition Studies (e.g., Hydrolases, Amidotransferases, Dioxygenases)

Derivatives of the imidazole-thiophene scaffold have been identified as potent inhibitors of several key enzyme classes. The imidazole ring, in particular, is a common feature in many enzyme inhibitors due to its ability to coordinate with metal ions in active sites and participate in hydrogen bonding. arabjchem.org

Research has demonstrated that these hybrids can effectively inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammation. nih.gov For instance, certain 2-thio-diarylimidazole derivatives have shown selective inhibition of COX-2. nih.gov Additionally, studies on imidazole-thiazole derivatives have revealed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes targeted in Alzheimer's disease research. researchgate.net The anticancer potential of these compounds often stems from their ability to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and B-Raf, which are critical for tumor cell proliferation and survival. semanticscholar.orgnih.gov Other enzymes, including phosphodiesterase 4 (PDE4), have also been identified as targets for novel imidazol-2-one derivatives. nih.gov

Table 1: Enzyme Inhibition by Imidazole-Thiophene Derivatives

Compound Derivative ClassTarget EnzymeKey Findings (IC₅₀)Reference
Imidazole-Thiazole HybridsAcetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)Compounds showed varying degrees of inhibition against both enzymes. researchgate.net
Thiophen-2-iminothiazolidinesCruzain (from T. cruzi)Derivative 8c showed the highest potency with an IC₅₀ of 2.4µM. nih.gov
Imidazol-2-one DerivativesPhosphodiesterase 4 (PDE4)Several compounds proved to be potent PDE4 inhibitors. nih.gov
Imidazole-Chalcone HybridsVEGFR-2 & B-Raf KinaseCompounds 4d and 5 displayed good inhibitory activity. semanticscholar.org
Thiazole-Benzimidazole DerivativesEpidermal Growth Factor Receptor (EGFR)IC₅₀ values ranged from 71.7 to 1235 nM. nih.gov

Receptor Binding and Modulation Assays (e.g., Imidazoline Receptors, Adrenoceptors)

The structural features of imidazole-containing compounds make them suitable ligands for various receptors. While specific binding data for 1H-imidazol-2-yl(thiophen-2-yl)methanol is scarce, related structures have been evaluated for their receptor affinity. For example, N-(methyloxycarbonyl)thiophene sulfonamides incorporating an imidazole moiety have been synthesized and identified as high-affinity ligands for the Angiotensin II type 2 (AT2) receptor, with one derivative showing a Kᵢ of 9.3 nM. nih.gov This compound was found to act as an AT2 receptor agonist. nih.gov Furthermore, research into benzimidazole (B57391) derivatives linked to dibenzothiophene (B1670422) has led to the discovery of potent and orally bioavailable antagonists for the E-type prostanoid receptor 4 (EP4), a target in immunology and oncology. nih.gov

Table 2: Receptor Binding Affinity of Imidazole-Thiophene Derivatives

Compound DerivativeTarget ReceptorBinding Affinity (Kᵢ)Functional ActivityReference
tert-butylimidazole derivative (20)Angiotensin II type 2 (AT2) Receptor9.3 nMAgonist nih.gov
1-(Cyclopropylmethyl)-2-(dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid (4)E-type prostanoid receptor 4 (EP4)Not specifiedAntagonist nih.gov

Molecular Pathway Modulation and Cellular Response Profiling

Beyond direct interaction with enzymes and receptors, imidazole-thiophene derivatives modulate various cellular pathways critical to disease pathology. In oncology, these compounds have been shown to interfere with signaling cascades that control cell growth, proliferation, and survival. For instance, certain imidazole derivatives can suppress the TGF-beta-induced proliferation of osteosarcoma cells. nih.gov The anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.govrsc.org Studies have demonstrated that treatment with these compounds can lead to the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting and analyzing the binding modes of imidazole-thiophene derivatives with their biological targets. These studies provide insights into the specific molecular interactions that govern binding affinity and selectivity. arabjchem.orgnih.govresearchgate.net

Docking studies have been employed to understand the interaction of these hybrid molecules with the active sites of various enzymes and receptors. For example, the binding modes of thiophen-2-iminothiazolidine derivatives with cruzain, a cysteine protease from Trypanosoma cruzi, have been explored. nih.gov These simulations revealed that the compounds could interact with subsites S1 and S2 of the enzyme, with the thiazolidine (B150603) ring's sulfur atom forming dipole-dipole interactions with key amino acid residues like Gly66. nih.gov

In the context of anticancer research, docking studies have elucidated how imidazole-thiophene hybrids bind to the ATP-binding pocket of protein kinases like EGFR and VEGFR-2. semanticscholar.orgnih.gov The thiophene and imidazole rings often engage in π-π stacking and hydrogen bonding interactions with amino acid residues in the active site, explaining their inhibitory activity. nih.gov For instance, docking of thiazole–thiophene hybrids into the BCL-2 protein (PDB: 2W3L), a key regulator of apoptosis, has been used to rationalize their cytotoxic activity against breast cancer cells. nih.gov These computational analyses are crucial for structure-based drug design, guiding the synthesis of new derivatives with improved potency and target selectivity. researchgate.net

In Vitro Biological Activity Profiling (e.g., Antimicrobial, Anticancer, Anti-inflammatory, Antioxidant)

The imidazole-thiophene scaffold has been extensively explored for a wide range of biological activities. The inherent properties of both heterocyclic rings contribute to a broad pharmacological profile. Imidazole and its derivatives are known to possess anti-inflammatory, analgesic, antimicrobial, and anticancer properties. researchgate.netarabjchem.org Similarly, the thiophene ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and known to enhance drug-receptor interactions. nih.gov

The fusion of these two moieties often results in synergistic or enhanced biological effects. Numerous studies have reported the synthesis of novel imidazole-thiophene hybrids and their evaluation for various in vitro activities. These include potent antibacterial and antifungal activity, significant anti-inflammatory effects through enzyme inhibition, and, most prominently, robust anticancer activity against a wide array of human cancer cell lines. nih.govnih.govresearchgate.net

Cell-Based Assays for Mechanistic Understanding (e.g., Apoptosis Induction, Cell Proliferation Inhibition)

Cell-based assays are fundamental to understanding the anticancer mechanisms of imidazole-thiophene derivatives. A vast number of these compounds have been screened for their cytotoxicity against panels of human cancer cell lines, including those from breast (MCF-7), colon (HCT-116), liver (HepG2), and lung (A549) cancers. semanticscholar.orgnih.govd-nb.info

These studies consistently demonstrate that imidazole-thiophene derivatives can inhibit cancer cell proliferation with IC₅₀ values often in the low micromolar and even nanomolar range. nih.govnih.gov For example, an imidazolone (B8795221) derivative containing a thiophene group (5g) showed potent activity against HeLa and CaCo-2 cell lines with IC₅₀ values of 18.6 µM and 5.9 µM, respectively. nih.gov Another study found that a 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine derivative (22) was highly potent against human gastric cancer cells with an IC₅₀ of 0.05 µM. nih.gov

Mechanistic studies using techniques like flow cytometry have revealed that these compounds often induce cell cycle arrest, typically at the G2/M phase. semanticscholar.orgrsc.org Furthermore, they are potent inducers of apoptosis. nih.govrsc.org This is confirmed by assays such as Annexin V-FITC staining and by observing morphological changes consistent with programmed cell death. semanticscholar.org Western blot analyses have shown that these compounds can modulate the levels of key apoptotic proteins, such as increasing the expression of caspase-3 and Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

Table 3: In Vitro Anticancer Activity of Imidazole-Thiophene Derivatives

Compound/Derivative ClassCancer Cell LineActivity (IC₅₀)Reference
Imidazolone derivative (5g)HeLa (Cervical)18.6 ± 2.3 µM nih.gov
Imidazolone derivative (5g)CaCo-2 (Colon)5.9 ± 2.3 µM nih.gov
1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine (22)NUGC-3 (Gastric)0.05 µM nih.gov
Imidazole derivative (5)MCF-7 (Breast)< 5 µM semanticscholar.org
Imidazole derivative (5)HepG2 (Liver)< 5 µM semanticscholar.org
Imidazole derivative (5)HCT-116 (Colon)< 5 µM semanticscholar.org
Thiophene-Oxadiazole hybrid (T11)MCF-7 (Breast)45.68 nM jazindia.com
Imidazole-1,2,3-triazole hybrid (4g)HCT116 (Colon)1.08 µM mdpi.com
Imidazole-1,2,3-triazole hybrid (4h)HeLa (Cervical)1.05 µM mdpi.com

Scavenging of Reactive Oxygen Species and Antioxidant Pathways

There is no available scientific literature detailing the activity of this compound in the context of scavenging reactive oxygen species (ROS) or its interaction with antioxidant pathways. While the imidazole and thiophene moieties are found in various compounds with documented antioxidant properties, the specific efficacy and mechanisms of this compound itself have not been reported.

Consequently, no data is available to populate a table on this topic.

Preclinical In Vivo Studies in Animal Models for Pharmacodynamic Assessment and Target Engagement

Similarly, a thorough search of preclinical research reveals no in vivo studies conducted on animal models to assess the pharmacodynamic properties and target engagement of this compound. The evaluation of how this compound is absorbed, distributed, metabolized, and excreted (ADME), as well as its specific interactions with biological targets within a living organism, remains an uninvestigated area of research.

Therefore, no data is available for a summary table of preclinical in vivo studies.

Exploration of Other Research Applications

Potential as Ligands in Coordination Chemistry and Metal Complexes

The molecular architecture of 1H-imidazol-2-yl(thiophen-2-yl)methanol makes it a promising candidate as a ligand for the formation of metal complexes. The imidazole (B134444) ring contains a pyridinic nitrogen atom with a lone pair of electrons, which is a well-known coordination site for a wide variety of metal ions. nbinno.com Similarly, the sulfur atom in the thiophene (B33073) ring can also act as a coordination site, although it is generally a weaker donor than the imidazole nitrogen. The hydroxyl group of the methanol (B129727) linker can also participate in coordination, either directly to the metal center or through hydrogen bonding within the coordination sphere.

The potential of imidazole-containing molecules to form stable metal complexes is well-documented. For instance, derivatives of 2-(1H-imidazol-1-yl)ethanol have been shown to act as versatile ligands, forming complexes with transition metals that have applications in catalysis. nbinno.com The ability of the hydroxyl group to participate in chelation can enhance the stability of the resulting metal complexes. nbinno.com Given these precedents, it is conceivable that this compound could act as a bidentate or even a tridentate ligand, coordinating to a metal center through the imidazole nitrogen, the thiophene sulfur, and the methanol oxygen. The specific coordination mode would likely depend on the metal ion, the solvent system, and the reaction conditions.

Table 1: Potential Coordination Modes of this compound

Coordination Site Potential Role in Metal Complexation
Imidazole Nitrogen Primary coordination site due to its strong Lewis basicity.
Thiophene Sulfur Secondary coordination site, potentially leading to chelation.

The resulting metal complexes could exhibit interesting magnetic, electronic, and catalytic properties, making them worthy of further investigation.

Catalytic Applications (e.g., Organocatalysis, Asymmetric Catalysis)

The imidazole moiety is a key functional group in many organocatalysts, often acting as a nucleophilic or general base catalyst. While specific catalytic applications of this compound have not been reported, its structure suggests potential in this area. The imidazole ring could participate in a variety of organic transformations. Furthermore, the presence of a chiral center at the carbon atom of the methanol group opens up the possibility for its use in asymmetric catalysis.

If this compound can be resolved into its enantiomers, these chiral molecules could serve as ligands for metal-based asymmetric catalysts or as chiral organocatalysts themselves. Chiral ligands containing both imidazole and thiophene moieties have been synthesized and successfully employed in asymmetric reactions. For example, chiral bis(imidazolinyl)thiophene ligands have been used in copper-catalyzed asymmetric Friedel-Crafts alkylations. While the structure of this compound is different, this demonstrates the potential of combining these two heterocyclic rings in the design of chiral catalysts.

Table 2: Potential Catalytic Roles of this compound

Type of Catalysis Potential Mechanism
Organocatalysis The imidazole ring can act as a nucleophilic or general base catalyst.
Asymmetric Catalysis The chiral center could be exploited in enantioselective transformations.

Use as Building Blocks in Supramolecular Chemistry and Materials Science

The ability of this compound to participate in hydrogen bonding makes it an interesting building block for supramolecular chemistry. The imidazole ring has both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the other nitrogen atom), while the methanol group has both a donor (the O-H group) and an acceptor (the oxygen atom). This multiplicity of hydrogen bonding sites could allow for the formation of intricate one-, two-, or three-dimensional networks.

The crystal structure of a related compound, 1H-imidazole-1-methanol, reveals that the imidazole and methanol groups can engage in head-to-tail hydrogen bonding to form macrocyclic structures. nih.govresearchgate.net It is plausible that this compound could form similar hydrogen-bonded assemblies. The thiophene ring could also participate in weaker interactions, such as π-π stacking, to further direct the self-assembly process. The resulting supramolecular architectures could have applications in materials science, for example, in the design of porous materials or functional thin films.

Role as Analytical Probes or Tracers in Biochemical Systems

Compounds containing imidazole and thiophene rings are often fluorescent and have been utilized as fluorescent probes for the detection of metal ions and other analytes. The combination of these two aromatic heterocycles can lead to compounds with interesting photophysical properties. While the fluorescence properties of this compound have not been characterized, it is possible that it or its derivatives could function as fluorescent sensors.

The imidazole and thiophene moieties can act as binding sites for specific analytes, and this binding event can lead to a change in the fluorescence of the molecule. For example, imidazole-based fluorescent probes have been developed for the detection of copper ions. nih.gov The methanol group could also be functionalized to introduce other recognition elements or to tune the solubility of the probe for applications in biological systems. Further research would be needed to explore the photophysical properties of this compound and its potential as a fluorescent probe.

Advanced Analytical Methodologies for Compound Characterization and Quantification

Development of Chromatographic Separation Techniques (e.g., Chiral Chromatography)

High-performance liquid chromatography (HPLC) is a primary technique for the analysis and separation of imidazole (B134444) derivatives. researchgate.netnih.gov Given that "1H-imidazol-2-yl(thiophen-2-yl)methanol" possesses a stereogenic center at the carbinol carbon, chiral chromatography is essential for separating its enantiomers. Pairs of enantiomers, despite having identical physicochemical properties, can exhibit significantly different pharmacological, toxicological, and metabolic activities. researchgate.netptfarm.pl Therefore, the development of stereoselective analytical methods is a critical requirement in pharmaceutical and biochemical research. researchgate.net

The enantioselective separation of imidazole-containing compounds is most commonly achieved using chiral stationary phases (CSPs) derived from polysaccharides, such as cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives. researchgate.netnih.gov Columns like Chiralcel® and Chiralpak® are widely used and have demonstrated high success rates in resolving racemic mixtures of chiral antifungal drugs and related precursors. ptfarm.plnih.govresearchgate.net

The separation can be performed under various chromatographic modes, including normal-phase (NP), reversed-phase (RP), and polar organic (PO) modes. nih.gov

Normal-Phase (NP) Chromatography: This mode typically employs mobile phases consisting of mixtures of n-hexane and an alcohol modifier (e.g., 2-propanol, ethanol). researchgate.netnih.gov It is a very common approach for polysaccharide-based CSPs. nih.gov

Reversed-Phase (RP) Chromatography: RP conditions, often using aqueous solutions mixed with acetonitrile (B52724) or methanol (B129727), have also been successfully applied. researchgate.netnih.gov Immobilized CSPs are particularly advantageous as they are compatible with a wide range of solvents, facilitating the direct injection of samples from synthesis media. nih.gov

Polar Organic (PO) Chromatography: This mode utilizes mobile phases like pure alcohol or acetonitrile, sometimes with additives like diethylamine (B46881) to improve peak shape and resolution. researchgate.netresearchgate.net

The selection of the CSP and mobile phase composition is critical for achieving optimal separation, characterized by high resolution (Rs) and selectivity (α) values. nih.gov For instance, a study on chiral imidazolines using a Chiralpak® IB column under reversed-phase conditions successfully resolved nine out of ten enantiomeric pairs with resolution values up to 2.31. nih.govresearchgate.net

Table 8.1.1: Exemplary Chiral HPLC Conditions for Imidazole Derivatives
Chiral Stationary Phase (CSP)Chromatographic ModeMobile Phase Composition (v/v)Flow Rate (mL/min)Detection (nm)Analyte TypeReference
Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate))Reversed-Phase (RP)Acetonitrile/Methanol/40 mM NH₄OAc (pH 7.5)0.4254Chiral Imidazolines nih.govresearchgate.net
Chiralcel® OJ (cellulose tris(4-methylbenzoate))Normal-Phase (NP)Hexane/Alcohol (2-propanol, ethanol, methanol) with diethylamine0.8220Imidazole Antifungals ptfarm.pl
Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate))Polar Organic (PO)Acetonitrile/Diethylamine (100:0.1)0.6 - 1.0230Imidazole Antifungals researchgate.net

Spectrophotometric and Spectrofluorometric Quantification Methods

Spectroscopic techniques offer rapid and sensitive methods for the quantification of "this compound".

Spectrophotometry (UV-Vis Absorption): UV-Visible spectrophotometry is a straightforward method for quantification based on the Beer-Lambert law. The compound is expected to exhibit strong UV absorption due to π→π* electronic transitions within the imidazole and thiophene (B33073) aromatic rings. nih.govsci-hub.se The absorption spectrum of similar imidazole-fused compounds shows characteristic bands, and newly formed bands can be attributed to intramolecular charge transfer between the constituent rings. sci-hub.se For quantification, a calibration curve is constructed by measuring the absorbance of standard solutions at the wavelength of maximum absorption (λmax). The choice of solvent is important, as solvent polarity can influence the position and intensity of absorption bands. nih.govekb.eg For example, studies on other aromatic imines have shown that the chemical structure and solvent environment significantly affect the UV-Vis absorption properties. nih.gov

Spectrofluorometry (Fluorescence Emission): Spectrofluorometry provides higher sensitivity and selectivity compared to absorption spectroscopy. Compounds containing imidazole and thiophene moieties often exhibit fluorescence. kisti.re.krresearchgate.netresearchgate.net The fluorescence properties, including the emission wavelength (λem) and quantum yield (Φ), are highly dependent on the molecular structure and solvent. acs.org For instance, studies on tunable fluorescent imidazole-fused heterocycles have demonstrated that substitutions on the aromatic rings and the choice of solvent can shift the emission from blue to green and yellow regions of the spectrum. acs.org Quantification by spectrofluorometry involves measuring the fluorescence intensity at the emission maximum while exciting the sample at its absorption maximum. This method is particularly useful for analyzing samples with low concentrations of the analyte.

Table 8.2.1: Photophysical Properties of Representative Imidazole-Based Fluorophores
Compound TypeSolventExcitation λmax (nm)Emission λmax (nm)Observed Emission ColorReference
Imidazole-fused dimer with tert-butylamino groupTHF~370460Light Blue acs.org
Imidazole-fused dimer with cyclohexylamino groupTHF390500Green acs.org
Imidazole-fused phenanthrolineCH₂Cl₂313362- sci-hub.se

Investigation of Stability and Reactivity in Complex Media

Assessing the stability and reactivity of "this compound" in complex biological media is essential for understanding its potential behavior in biological systems. Such studies typically involve incubating the compound in matrices like plasma, serum, or liver microsomes and monitoring its degradation over time. nih.gov

Stability Assessment: The chemical and metabolic stability of a compound determines its persistence in a biological environment. For imidazole derivatives, potential degradation pathways include enzymatic hydrolysis and oxidation. nih.gov Stability studies are often conducted in vitro using subcellular fractions, such as liver microsomes, which contain drug-metabolizing enzymes. nih.gov

A typical experimental setup involves:

Incubating the compound at a fixed concentration (e.g., 1 µM) in the biological matrix (e.g., human liver microsomes) at a physiological temperature (37°C).

Collecting samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

Quenching the metabolic reaction, typically by adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins.

Analyzing the supernatant using a sensitive and specific analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the amount of the parent compound remaining. nih.govnih.gov

The rate of disappearance of the compound is then used to calculate key stability parameters, such as its half-life (t½). Studies on other imidazole-containing compounds have shown that structural modifications can significantly enhance enzymatic stability. nih.gov

Reactivity Investigation: The reactivity of "this compound" is dictated by its functional groups: the imidazole ring, the thiophene ring, and the hydroxyl group. The imidazole ring can act as a ligand, coordinating with metal ions. The thiophene ring can undergo various electrophilic substitution or oxidation reactions. The hydroxyl group can be a site for conjugation reactions (e.g., glucuronidation or sulfation) in metabolic systems. Investigating reactivity may involve studies on covalent binding to macromolecules like proteins, which can be assessed using radiolabeled compounds or by trapping reactive metabolites.

Table 8.3.1: General Protocol for In Vitro Metabolic Stability Assay
ParameterDescription
Biological MatrixHuman or rat liver microsomes; Plasma
Compound ConcentrationTypically 0.5 - 1.0 µM
Incubation Temperature37°C
Time Points0, 5, 15, 30, 45, 60 minutes
Reaction QuenchingAddition of ice-cold acetonitrile (2-3 volumes)
Analytical MethodLC-MS/MS for quantification of the parent compound
Data AnalysisPlot of ln(% remaining) vs. time to determine the degradation rate constant and calculate in vitro half-life (t½)

Future Directions and Unexplored Research Avenues

Identification of Novel Synthetic Routes and Sustainable Methodologies

While classical methods for synthesizing imidazole (B134444) and thiophene (B33073) derivatives are well-established, the future of synthesizing 1H-imidazol-2-yl(thiophen-2-yl)methanol lies in the development of more efficient, atom-economical, and environmentally benign methodologies. Green chemistry principles are increasingly guiding synthetic strategies in this area. researchgate.net

Future research should focus on:

One-Pot, Multi-Component Reactions: The development of one-pot synthesis, potentially using environmentally friendly catalysts like H-ZSM-22 or β-cyclodextrin-propyl sulfonic acid, could provide a rapid and efficient route to novel derivatives of this compound. researchgate.net Such methods reduce waste by minimizing intermediate purification steps.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of related bis-imidazole derivatives, offering a faster alternative to conventional heating. researchgate.net Applying this technique to the synthesis of this compound could significantly reduce reaction times and improve yields. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Exploring flow-based methodologies for the key reaction steps could lead to a more robust and reproducible synthesis.

C-H Activation: Direct C-H bond activation and functionalization represent a powerful strategy for modifying the core imidazole or thiophene rings without the need for pre-functionalized starting materials, leading to higher atom and step economy. researchgate.net The use of base metals like cobalt for sustainable C-H activation is a particularly promising avenue. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Imidazole & Thiophene Derivatives

MethodologyAdvantagesPotential Application to this compoundKey Challenges
Multi-Component Reactions High atom economy, reduced waste, operational simplicity. researchgate.netRapid generation of a library of derivatives by varying starting materials.Optimization of reaction conditions for the specific scaffold.
Microwave-Assisted Synthesis Reduced reaction times, improved yields, enhanced reaction rates. researchgate.netmdpi.comAcceleration of key condensation or cyclization steps.Potential for localized overheating and side product formation.
Sustainable Catalysis Use of environmentally benign catalysts (e.g., zeolites), solvent-free conditions. researchgate.netGreener synthesis route with easier catalyst recovery and reuse.Catalyst deactivation and substrate scope limitations.
C-H Bond Activation High step and atom economy, less pre-functionalization needed. researchgate.netLate-stage diversification of the core structure to create novel analogues.Achieving high reactivity and selectivity at specific C-H bonds. researchgate.net

Discovery of Undiscovered Biological Targets and Deeper Mechanistic Insights

The imidazole and thiophene nuclei are present in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. nih.govresearchgate.netontosight.ainih.gov However, the full therapeutic potential of this compound is yet to be unlocked. Future research should aim to identify novel biological targets and elucidate the underlying mechanisms of action.

Key areas for exploration include:

Broad-Spectrum Bioactivity Screening: A comprehensive screening of this compound and a library of its derivatives against diverse biological targets (e.g., kinases, proteases, GPCRs, ion channels) could uncover unexpected activities.

Mechanism of Action Studies: For any identified activities, detailed mechanistic studies are crucial. For instance, if anticancer properties are observed, investigations could focus on identifying specific targets, such as carbonic anhydrases, which are known to be inhibited by some imidazole-based compounds. mdpi.com

Metabolic Profiling: The thiophene ring can undergo cytochrome P450-mediated metabolism to form reactive metabolites, which can sometimes lead to toxicity. acs.org A thorough investigation into the metabolic fate of this compound is essential to understand its bioactivation potential and guide the design of safer analogues. acs.org

Table 2: Potential Biological Targets for Future Investigation

Target ClassRationale based on Imidazole/Thiophene AnalogsPotential Therapeutic Area
Carbonic Anhydrases Imidazole-based hybrids have shown promising inhibitory activity against hCA-IX and hCA-II. mdpi.comAnticancer, Antiglaucoma. mdpi.com
Farnesyltransferase Imidazole-containing compounds are a promising class of farnesyltransferase inhibitors (FTIs). nih.govAnticancer. nih.gov
Microbial Enzymes Thiophene and imidazole derivatives have demonstrated antibacterial and antifungal properties. nih.govnih.govInfectious Diseases.
Inflammatory Pathway Proteins Certain thiophene and imidazole derivatives exhibit good anti-inflammatory and analgesic activities. researchgate.netnih.govInflammation, Pain Management.
Hypoxia-Inducible Factor (HIF) Analogs of the imidazole-containing drug YC-1 can inhibit HIF-1α activity under hypoxic conditions. nih.govAnticancer. nih.gov

Integration with Emerging Technologies in Chemical and Biological Research

The convergence of chemistry, biology, and computational science offers powerful new tools to accelerate the research and development of compounds like this compound.

High-Throughput Screening (HTS): HTS technologies are essential for rapidly testing large libraries of compounds to identify potential drug candidates. ewadirect.comnih.gov By synthesizing a diverse library of derivatives of this compound, HTS can be employed for broad screening against various diseases and biological targets. ewadirect.com High-content screening, a specific type of HTS, can provide further insights into the cellular effects of these compounds. nih.gov

Artificial Intelligence (AI) in Compound Design: AI and machine learning are revolutionizing drug discovery. debiopharm.com These technologies can be used to predict the biological activities, physicochemical properties, and potential toxicity of novel derivatives of this compound before they are synthesized. mdpi.commdpi.com Generative AI models can design new molecules with optimized properties, while other algorithms can predict novel drug-target interactions. debiopharm.commdpi.com

Virtual Screening: Computational virtual screening can rapidly evaluate large compound libraries against a specific drug target, reducing the time and cost associated with experimental screening. ewadirect.commdpi.com This approach can prioritize which derivatives of this compound should be synthesized and tested in the lab.

Addressing Remaining Challenges in Structure-Reactivity and Structure-Activity Relationship Prediction

A fundamental goal in medicinal chemistry is to understand how a molecule's structure relates to its activity (Structure-Activity Relationship, SAR) and chemical reactivity. While SAR studies have been conducted on various imidazole and thiophene compounds, significant predictive challenges remain. rsc.orgjopir.in

Future efforts should focus on:

Developing Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new this compound derivatives. nih.gov By combining linear and non-linear methods like artificial neural networks (ANN) and support vector machines (SVM), more accurate predictive models can be built. nih.gov

Understanding Physicochemical Influences: The activity of imidazole derivatives has been correlated with physicochemical parameters such as density, surface tension, and partition coefficient (LogP). researchgate.net A systematic study of how modifications to the this compound scaffold affect these properties is needed to build more robust SAR models.

Interpretable AI: A major challenge with some AI models is their "black box" nature. The development of interpretable AI approaches is crucial for not only predicting activity but also for providing chemists with understandable insights into the structural features driving that activity. rsc.org This can lead to more rational and efficient drug design.

By systematically addressing these unexplored avenues, the scientific community can fully harness the potential of this compound, paving the way for the development of novel therapeutics and materials.

Q & A

Basic: What are the optimal synthetic routes for preparing 1H-imidazol-2-yl(thiophen-2-yl)methanol, and how can reaction conditions be modified to improve yield?

Methodological Answer:
The compound can be synthesized via condensation reactions between imidazole and thiophene precursors. For example, refluxing imidazole-2-carbaldehyde with thiophene derivatives in methanol, catalyzed by glacial acetic acid, yields the product (61–72% efficiency) . To optimize yield:

  • Catalyst adjustment : Replace acetic acid with p-toluenesulfonic acid for faster imine formation .
  • Temperature control : Maintain reflux at 60–80°C to balance reaction rate and side-product formation .
  • Solvent choice : Use ethanol or methanol for better solubility of intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Analyze aromatic proton shifts (δ 6.35–8.69 ppm for imidazole and thiophene protons) and carbon environments (e.g., C=N at ~160 ppm) .
  • FT-IR : Identify O-H (3280 cm⁻¹), C=N (1621 cm⁻¹), and aromatic C=C stretches (1444–1581 cm⁻¹) .
  • UV-Vis : Detect π→π* transitions in the 250–300 nm range for conjugated systems .

Advanced: How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals (HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .
  • Solvent effects : Include polarizable continuum models (PCM) to simulate solvent interactions, critical for reactivity in methanol or DMSO .
  • Charge distribution : Analyze Mulliken charges to identify reactive centers (e.g., hydroxyl oxygen and imidazole nitrogen) .

Advanced: What strategies resolve contradictions in reported biological activities of imidazole-thiophene derivatives?

Methodological Answer:

  • Meta-analysis : Compare studies using databases like PubMed/Scopus, filtering by substituent patterns (e.g., thiophene vs. phenyl groups) .
  • Control variables : Replicate assays under standardized conditions (pH 7.4, 37°C) to isolate substituent effects .
  • Expert consultation : Collaborate with specialists in imidazole pharmacology to interpret conflicting SAR data .

Basic: What are the challenges in crystallizing this compound, and how can conditions be optimized?

Methodological Answer:

  • Crystallization issues : Poor crystal growth due to flexible hydroxyl and thiophene groups.
  • Solutions :
    • Use slow evaporation in methanol/water (9:1) to enhance lattice stability .
    • Add seeding crystals from similar structures (e.g., 2-(imidazol-2-yl)phenol derivatives) .
    • Refine with SHELXL for high-resolution data, accounting for twinning or disorder .

Advanced: How do thiophene substituents influence fluorescent properties of imidazole derivatives?

Methodological Answer:

  • Experimental approaches :
    • Fluorescence quenching assays : Compare emission intensities (e.g., λem = 450 nm) in Zn(II) complexes to assess electron-withdrawing effects of thiophene .
    • Solvent polarity studies : Measure Stokes shifts in THF vs. methanol to evaluate excited-state relaxation .
    • Substituent effects : Introduce electron-donating groups (e.g., -OCH3) to enhance quantum yield .

Basic: What are best practices for ensuring purity during synthesis?

Methodological Answer:

  • Purification steps :
    • Recrystallization : Use ethanol/water mixtures (3:1) to remove unreacted aldehydes .
    • TLC monitoring : Employ silica gel GF254 plates with ethyl acetate/hexane (1:2) for real-time tracking .
    • LC-MS validation : Confirm molecular ions ([M+H]<sup>+</sup>) with <1 ppm mass error .

Advanced: How to design SAR studies for pharmacological potential?

Methodological Answer:

  • Scaffold modifications :

    Substituent Biological Impact
    Thiophene-2-ylEnhanced π-stacking with enzymes
    Hydroxyl groupHydrogen bonding to active sites
  • Assay design :

    • Test against kinase targets (e.g., EGFR) using fluorescence polarization .
    • Compare IC50 values with privileged scaffolds (e.g., benzimidazoles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.